N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-methylbenzamide
Description
N-[3-(6-Methanesulfonylpyridazin-3-yl)phenyl]-3-methylbenzamide is a benzamide derivative featuring a 3-methylbenzamide group attached to a phenyl ring substituted with a 6-methanesulfonylpyridazine moiety. The methanesulfonyl group introduces strong electron-withdrawing properties, while the pyridazine ring may enhance π-π stacking interactions.
Properties
IUPAC Name |
3-methyl-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c1-13-5-3-7-15(11-13)19(23)20-16-8-4-6-14(12-16)17-9-10-18(22-21-17)26(2,24)25/h3-12H,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UALUCOWUGHRMRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-methylbenzamide typically involves multiple steps, starting with the preparation of the pyridazine core. One common approach is the reaction of 6-methanesulfonylpyridazine-3-carboxylic acid with 3-methylbenzamide under specific conditions, such as the use of coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in the presence of a base.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high volumes of reagents and solvents. The process would be optimized for efficiency, yield, and purity, often employing continuous flow chemistry techniques to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the pyridazine ring or the benzamide moiety.
Substitution: Substitution reactions can introduce new substituents at different positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: In biological research, N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-methylbenzamide may be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its potential as a pharmacological tool makes it a subject of interest in drug discovery.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to interact with specific molecular targets can lead to the creation of drugs for various diseases.
Industry: In industry, this compound can be utilized in the production of agrochemicals, dyes, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism by which N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-methylbenzamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Core Backbone Variations
- Imidazolidinone Derivatives (): Compounds like N-((4-((2,4-Dioxoimidazolidin-5-yl)methyl)phenyl)carbamothioyl)-3-methylbenzamide (, Compound 7h) share the 3-methylbenzamide group but replace the pyridazine with an imidazolidinone core. This substitution alters hydrogen-bonding capacity due to the presence of urea-like carbonyl groups. Synthesis: Prepared via carbamothioyl linkage to imidazolidinone precursors, yielding 54–82% . Key Feature: The 2,4-dioxoimidazolidine group enables strong intermolecular hydrogen bonds, influencing crystallinity.
N,O-Bidentate Directing Groups (–5, 8):
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () contains a hydroxy-dimethylethyl group, forming a five-membered chelate with metals. This contrasts with the main compound’s pyridazine-based structure.
Substituent Effects
Electron-Withdrawing Groups :
- N-[3-(Trifluoromethyl)phenyl]-3-methylbenzamide () replaces methanesulfonyl with a trifluoromethyl group, increasing lipophilicity but reducing hydrogen-bond acceptor capacity.
- N-((4-(2,4-Dioxoimidazolidin-5-yl)phenyl)carbamothioyl)-3-nitrobenzamide (, Compound 5) introduces a nitro group, enhancing electrophilicity compared to the methyl group .
- Heterocyclic Variations: Ethyl 4-(4-(6-methylpyridazin-3-yl)phenethylamino)benzoate (, I-6232) shares a pyridazine ring but lacks the methanesulfonyl group, affecting solubility and electronic properties.
Physicochemical Properties
| Compound Name | Yield (%) | Melting Point (°C) | Key Substituents |
|---|---|---|---|
| N-[3-(6-Methanesulfonylpyridazin-3-yl)phenyl]-3-methylbenzamide | N/A | N/A | 6-methanesulfonylpyridazine |
| N-((4-(2,4-Dioxoimidazolidin-5-yl)phenyl)carbamothioyl)-3-methylbenzamide (7h) | 54 | 158–160 | 2,4-dioxoimidazolidine |
| N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide | 62 | 81–83 | Hydroxy-dimethylethyl |
| N-[3-(Trifluoromethyl)phenyl]-3-methylbenzamide | N/A | N/A | Trifluoromethyl |
| N-((4-((2,4-Dioxoimidazolidin-5-yl)methyl)phenyl)carbamothioyl)-2-nitrobenzamide | 79 | 168–170 | Nitro group |
Notes:
- Imidazolidinone derivatives exhibit higher melting points (158–246°C) due to hydrogen-bond networks .
- The hydroxy-dimethylethyl derivative (81–83°C) has a lower melting point, likely due to reduced crystallinity from the flexible hydroxyl group .
Spectroscopic and Crystallographic Insights
- 1H NMR: Methanesulfonyl groups (in the main compound) would show a singlet near δ 3.3 ppm (CH3) and deshielded aromatic protons from the pyridazine ring. Imidazolidinone derivatives exhibit NH peaks near δ 10–12 ppm ().
- IR Spectroscopy: Methanesulfonyl: Strong S=O stretches at ~1150 cm⁻¹ and 1350 cm⁻¹. Imidazolidinone: Urea C=O stretches at ~1700 cm⁻¹ .
- Crystallography: N-(2,6-Dimethylphenyl)-3-methylbenzamide () shows a dihedral angle of 73.3° between aromatic rings, contrasting with the main compound’s likely planar pyridazine-phenyl arrangement. Hydrogen-bonding patterns (e.g., N–H⋯O in imidazolidinones) influence crystal packing and stability .
Functional and Application-Based Comparisons
- Catalytic Applications: The main compound’s pyridazine-methanesulfonyl motif may act as a directing group in transition-metal catalysis, similar to N,O-bidentate systems (). Imidazolidinone derivatives are less likely to participate in metal chelation due to their rigid, hydrogen-bonded structures.
- Drug Design Potential: Methanesulfonyl groups enhance solubility and metabolic stability compared to nitro or trifluoromethyl groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
